molecular formula C9H9Cl2NO2 B3058690 Ethyl 5-amino-2,4-dichlorobenzoate CAS No. 91151-73-4

Ethyl 5-amino-2,4-dichlorobenzoate

Cat. No.: B3058690
CAS No.: 91151-73-4
M. Wt: 234.08 g/mol
InChI Key: JVWJAEVIKSXMIF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,4-dichlorobenzoate is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzoic acid and contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-2,4-dichlorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-amino-2,4-dichlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve the direct reaction of 5-amino-2,4-dichlorobenzoyl chloride with ethanol. This method is advantageous as it can be performed under milder conditions and often results in higher yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Nitrobenzoates.

    Reduction: Aminobenzoates.

    Hydrolysis: 5-amino-2,4-dichlorobenzoic acid.

Scientific Research Applications

Ethyl 5-amino-2,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-2,4-dichlorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme kinetics. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-2,4-dichlorobenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both amino and ester functional groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 5-amino-2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWJAEVIKSXMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542831
Record name Ethyl 5-amino-2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91151-73-4
Record name Ethyl 5-amino-2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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